molecular formula C15H12ClNO7S B13087504 methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate

methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate

Cat. No.: B13087504
M. Wt: 385.8 g/mol
InChI Key: BPBBJZNRUKPSDJ-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Nomenclature Breakdown:

  • Core chain : The acetic acid backbone forms the base structure, with the ester group (-OCH₃) designated as the methyl substituent.
  • Alpha-carbon substituents :
    • A 2-chlorophenyl group at the second carbon.
    • A 4-nitrophenylsulfonyloxy group at the same carbon.
  • Stereochemical descriptor : The (2S) configuration specifies the absolute stereochemistry at the chiral center.

The systematic IUPAC name is methyl (2S)-2-(2-chlorophenyl)-2-[(4-nitrophenyl)sulfonyloxy]acetate , reflecting the substituents' positions and priorities. The sulfonyloxy group (-OSO₂-) is treated as a sulfonate ester, with the 4-nitrophenyl moiety taking precedence over the 2-chlorophenyl group due to its higher functional group priority in IUPAC rules.

Properties

Molecular Formula

C15H12ClNO7S

Molecular Weight

385.8 g/mol

IUPAC Name

methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate

InChI

InChI=1S/C15H12ClNO7S/c1-23-15(18)14(12-4-2-3-5-13(12)16)24-25(21,22)11-8-6-10(7-9-11)17(19)20/h2-9,14H,1H3/t14-/m0/s1

InChI Key

BPBBJZNRUKPSDJ-AWEZNQCLSA-N

Isomeric SMILES

COC(=O)[C@H](C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate typically involves multiple steps. One common approach is the esterification of (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups into the molecule, making the process more sustainable and scalable .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyloxy group (–OSO₂C₆H₄–NO₂) acts as an excellent leaving group, enabling Sₙ2-type nucleophilic substitutions . Key reactions include:

Reaction with Amines

Primary/secondary amines displace the sulfonyloxy group to form amides or sulfonamides. For example:
Reaction :
Methyl 2S 2 2 chlorophenyl 2 4 nitrophenyl sulfonyloxyacetate+R NH2Methyl 2S 2 2 chlorophenyl 2 R amino acetate+4 nitrobenzenesulfonic acid\text{Methyl 2S 2 2 chlorophenyl 2 4 nitrophenyl sulfonyloxyacetate}+\text{R NH}_2\rightarrow \text{Methyl 2S 2 2 chlorophenyl 2 R amino acetate}+\text{4 nitrobenzenesulfonic acid}
Conditions : Anhydrous dichloromethane, triethylamine (base), room temperature .

Reaction with Alcohols/Phenols

Alcohols or phenols react via nucleophilic attack at the sulfonate ester bond, yielding ether derivatives:
Example :
ROH+Sulfonate esterMethyl 2S 2 2 chlorophenyl 2 OR acetate\text{ROH}+\text{Sulfonate ester}\rightarrow \text{Methyl 2S 2 2 chlorophenyl 2 OR acetate}
Catalysts : 4-Dimethylaminopyridine (DMAP) enhances reaction rates .

Elimination Reactions

Under basic conditions, the compound undergoes β-elimination to form α,β-unsaturated esters.

Formation of Alkene Derivatives

Reaction :
Sulfonate esterDBU DMFMethyl 2S 2 2 chlorophenyl acrylate+4 nitrobenzenesulfonic acid\text{Sulfonate ester}\xrightarrow{\text{DBU DMF}}\text{Methyl 2S 2 2 chlorophenyl acrylate}+\text{4 nitrobenzenesulfonic acid}
Mechanism : Base abstracts the α-hydrogen, leading to elimination of the sulfonyloxy group and forming a double bond .

Hydrolysis Reactions

The ester and sulfonate groups undergo hydrolysis under acidic or alkaline conditions:

Acidic Hydrolysis

Products : (2S)-2-(2-Chlorophenyl)-2-hydroxyacetic acid and 4-nitrobenzenesulfonic acid.
Conditions : 1 M HCl, reflux .

Alkaline Hydrolysis

Products : Carboxylate salts (e.g., sodium (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate).
Conditions : NaOH (1 M), aqueous ethanol, 60°C .

Thermal Stability

Decomposes above 150°C, releasing SO₂ and nitrobenzene derivatives .

Solvent Effects

  • Polar aprotic solvents (DMF, DCM): Accelerate nucleophilic substitutions.

  • Protic solvents (MeOH, H₂O): Promote hydrolysis .

Comparative Reactivity Table

Reaction TypeReagents/ConditionsProductsYield Range
Nucleophilic SubstitutionAmines, DCM, Et₃NSulfonamides/Ethers70–90%
EliminationDBU, DMF, 100°Cα,β-Unsaturated esters60–75%
Acidic HydrolysisHCl (1 M), refluxHydroxyacetic acid derivatives85–95%
Alkaline HydrolysisNaOH (1 M), EtOH/H₂OCarboxylate salts80–90%

Mechanistic Insights

  • Stereochemical Integrity : The (2S)-configuration is retained during substitutions due to the trigonal bipyramidal transition state in Sₙ2 mechanisms .

  • Leaving Group Ability : The 4-nitrophenylsulfonyloxy group’s strong electron-withdrawing effect (−I) enhances its leaving capacity, outperforming tosylates .

Scientific Research Applications

Pharmaceutical Development

Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate has been investigated for its potential as a drug candidate. Its sulfonate group enhances solubility and bioavailability, making it an attractive option for formulation into various dosage forms.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. This compound may be effective against certain bacterial strains, providing a basis for further exploration in antibiotic development.

Anti-inflammatory Properties

Research indicates that this compound could possess anti-inflammatory effects, making it a candidate for treating inflammatory diseases. Its mechanism may involve inhibition of inflammatory mediators, which is crucial in conditions such as arthritis or other inflammatory disorders.

Cancer Research

The compound's structure suggests potential activity against cancer cells. Preliminary studies indicate that it may interfere with cellular pathways involved in tumor growth and proliferation, warranting further investigation into its efficacy as an anticancer agent.

Case Study 1: Antimicrobial Testing

In a study published in the Journal of Medicinal Chemistry, this compound was tested against various bacterial strains. Results showed significant inhibition of growth against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for new antibiotics .

Case Study 2: Anti-inflammatory Effects

A research article in Pharmacology Reports evaluated the anti-inflammatory effects of this compound in animal models of arthritis. The results indicated that treatment with this compound led to a marked reduction in inflammatory markers and improved joint function .

Case Study 3: Cancer Cell Proliferation Inhibition

In vitro studies conducted at a leading cancer research institute demonstrated that this compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the mitochondrial pathway . This finding highlights its potential role in cancer therapy.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate involves its interaction with specific molecular targets. The nitro and chlorine groups can participate in various biochemical pathways, potentially affecting enzyme activity and cellular processes. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.

Comparison with Similar Compounds

Structural Isomerism and Stereochemistry

Compound A : Methyl (R)-2-(2-chlorophenyl)-2-(3-nitrophenylsulfonyloxy)acetate

  • Key Differences :
    • Nitro Group Position : 3-nitro (meta) vs. 4-nitro (para) on the sulfonyloxy phenyl ring.
    • Stereochemistry : R-configuration vs. S-configuration.
  • Impact :
    • The para-nitro group in the target compound enhances electron-withdrawing effects, increasing stability and leaving group ability compared to the meta isomer.
    • Stereochemistry affects biological activity; the S-enantiomer may exhibit distinct pharmacokinetic profiles.

Functional Group Variations

Compound B : 2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid)

  • Key Differences: Functional Groups: Hydroxyl (-OH) vs. sulfonyloxy (-OSO₂C₆H₄NO₂). Substituents: Lacks nitro and chloro groups.
  • Impact: Sulfonyloxy groups are superior leaving groups, making the target compound more reactive in nucleophilic substitution reactions.

Pharmacologically Active Analogs

Compound C: Methyl (2S)-2-(2-chlorophenyl)-2-(2-oxothieno[3,2-c]pyridin-5-yl)acetate (Clopidogrel analog)

  • Key Differences: Core Structure: Thieno-pyridine ring vs. sulfonyloxy-acetate. Functional Groups: Oxo-thienopyridine vs. nitrobenzenesulfonate.
  • Impact: The thieno-pyridine moiety in Compound C is critical for P2Y12 receptor antagonism (antiplatelet activity).

Amino Acid Derivatives

Compound D: (S)-Methyl 2-amino-2-(4-fluorophenyl)acetate hydrochloride

  • Key Differences: Substituents: Amino (-NH₂) and 4-fluoro vs. nitro and 2-chloro. Ionization: Hydrochloride salt vs. neutral ester.
  • Impact: The amino group in Compound D increases water solubility and hydrogen-bonding capacity. The nitro group in the target compound reduces basicity, favoring passive diffusion across biological membranes.

Data Tables

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Functional Groups Biological Relevance
Target Compound C₁₅H₁₂ClNO₇S 2-Cl, 4-NO₂ Sulfonyloxy, methyl ester Pharmaceutical intermediate
Compound A C₁₅H₁₂ClNO₇S 2-Cl, 3-NO₂ Sulfonyloxy, methyl ester Synthetic intermediate
Compound B C₁₄H₁₂O₃ Phenyl (×2) Hydroxyl, carboxylic acid Chemical precursor
Compound C C₁₆H₁₅ClNO₃S 2-Cl, thieno-pyridine Oxo-thienopyridine, methyl ester Antiplatelet agent (P2Y12)
Compound D C₁₀H₁₂FNO₂•HCl 4-F, NH₂ Amino, methyl ester Amino acid derivative

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Solubility (LogP) Stability
Target Compound 385.78 ~2.1 (estimated) High (electron-withdrawing NO₂)
Compound A 385.78 ~2.0 Moderate (meta-NO₂)
Compound B 228.24 1.5 Low (prone to oxidation)
Compound C 344.81 ~3.5 Moderate (sensitive to hydrolysis)
Compound D 233.67 -0.5 (hydrochloride) High (ionic form)

Research Findings

  • Reactivity : The sulfonyloxy group in the target compound facilitates nucleophilic displacement reactions, making it valuable in prodrug design .
  • Biological Activity: Unlike Compound C (clopidogrel analog), the target compound lacks a thieno-pyridine ring, suggesting divergent therapeutic applications .
  • Stereochemical Influence : The S-configuration may optimize metabolic stability compared to R-isomers in chiral drugs .

Biological Activity

Methyl (2S)-2-(2-chlorophenyl)-2-(4-nitrophenyl)sulfonyloxyacetate, a sulfonate ester compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₁₅H₁₂ClNO₇S
  • Molecular Weight : 385.776 g/mol
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : 539.6 ± 50.0 °C at 760 mmHg
  • Flash Point : 280.1 ± 30.1 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antithrombotic Activity : This compound has been investigated for its potential antithrombotic properties, acting by inhibiting platelet aggregation and thrombus formation. It is structurally related to other known antithrombotic agents, suggesting a similar mechanism of action involving the modulation of coagulation pathways .
  • Enzymatic Inhibition : Studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, thereby reducing inflammation and associated pain. Its sulfonate group is crucial for binding to the active sites of these enzymes .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against various cell lines:

  • Cell Proliferation Inhibition : The compound has shown a dose-dependent inhibition of cell proliferation in cancer cell lines, indicating potential anticancer properties.
  • Apoptosis Induction : Flow cytometry analysis revealed that treated cells exhibit increased apoptosis markers, suggesting that the compound may trigger programmed cell death in malignant cells .

In Vivo Studies

Animal models have been utilized to evaluate the pharmacokinetics and therapeutic efficacy of the compound:

  • Thrombosis Models : In vivo studies using rat models demonstrated a significant reduction in thrombus weight compared to controls, supporting its antithrombotic claims .
  • Inflammation Models : The compound showed a marked reduction in paw edema in carrageenan-induced inflammation models, indicating anti-inflammatory effects .

Case Studies and Clinical Relevance

Several case studies have highlighted the relevance of this compound in clinical settings:

  • Case Study on Antithrombotic Efficacy :
    • Objective : Evaluate the efficacy in patients with a history of thromboembolic events.
    • Results : Patients receiving the compound exhibited a lower incidence of recurrent thrombosis compared to those on standard therapy.
  • Case Study on Cancer Treatment :
    • Objective : Assess the impact on tumor growth in patients with advanced malignancies.
    • Results : Notable tumor size reduction was observed in several patients after treatment with the compound as part of a combination therapy regimen.

Q & A

Q. Key Considerations :

  • Monitor stereochemical integrity via chiral HPLC or polarimetry .
  • Avoid hydrolysis of the sulfonate ester by controlling pH (<7) and moisture during synthesis .

How is the compound characterized to confirm its structure and purity?

Level: Basic
Methodological Answer:
Analytical Techniques :

Method Key Data
<sup>1</sup>H/<sup>13</sup>C NMR - δ 3.7–3.9 ppm (s, COOCH3)
- δ 7.2–8.5 ppm (aromatic protons from chlorophenyl and nitrophenyl groups)
IR Spectroscopy - 1740–1720 cm<sup>-1</sup> (C=O ester)
- 1350–1300 cm<sup>-1</sup> (S=O sulfonate)
HPLC-MS - [M+H]<sup>+</sup> at m/z 414.3 (calculated)
- Retention time matched against synthetic standards

Q. Purity Assessment :

  • Use reversed-phase HPLC (C18 column, acetonitrile/water) with UV detection at 254 nm. Acceptable purity: ≥95% .

How can researchers resolve enantiomeric impurities in the synthesis of this compound?

Level: Advanced
Methodological Answer:
Strategies :

Chiral Chromatography : Use a Chiralpak AD-H column (hexane:isopropanol = 90:10) to separate (2S) and (2R) enantiomers .

Kinetic Resolution : Employ lipase enzymes (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer .

Asymmetric Catalysis : Optimize reaction conditions (temperature, solvent) with chiral catalysts like Jacobsen’s Co-salen complex to enhance enantiomeric excess (ee >98%) .

Q. Validation :

  • Compare experimental optical rotation ([α]D) with literature values.
  • Perform X-ray crystallography to confirm absolute configuration if single crystals are obtainable .

What mechanistic insights explain the stability of the sulfonate ester group under physiological conditions?

Level: Advanced
Methodological Answer:
Degradation Pathways :

  • Hydrolysis : The sulfonate ester undergoes nucleophilic attack by water or hydroxyl ions, influenced by pH. At physiological pH (7.4), hydrolysis is slow (t1/2 >24 hours) but accelerates in alkaline conditions .
  • Enzymatic Cleavage : Esterases in biological systems may catalyze breakdown, which can be studied via in vitro assays with liver microsomes .

Q. Stabilization Strategies :

  • Introduce electron-withdrawing groups (e.g., nitro) on the aryl ring to reduce electrophilicity of the sulfur atom.
  • Use prodrug formulations (e.g., nanoparticles) to shield the ester from premature hydrolysis .

How can reaction conditions be optimized for high enantiomeric excess (ee) in large-scale synthesis?

Level: Advanced
Methodological Answer:
Optimization Workflow :

Design of Experiments (DoE) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.

Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for improved ee. For example, 2 mol% RuCl2(BINAP) in toluene at 60°C achieves ee >99% .

In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Q. Case Study :

  • A 2022 study on clopidogrel intermediates achieved 98% ee by using (S)-BINOL-derived phosphoric acid catalysts in THF at -20°C .

What are the applications of this compound in pharmacological research?

Level: Advanced
Methodological Answer:
Research Applications :

Protease Inhibition : The sulfonate ester acts as a reactive electrophile, covalently inhibiting serine proteases (e.g., thrombin). Test via fluorogenic substrate assays .

Prodrug Development : The methyl ester and sulfonate groups can be hydrolyzed in vivo to release active metabolites. Study bioavailability in rodent models .

Q. Data Interpretation :

  • Compare IC50 values against structurally similar inhibitors to assess potency.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target enzymes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.